

# ML339 off-target effects at high concentrations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ML339

Cat. No.: B609146

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## ML339 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **ML339**, a selective CXCR6 antagonist. This guide includes frequently asked questions (FAQs) and troubleshooting advice to facilitate smooth and accurate experimentation.

## Frequently Asked Questions (FAQs)

Q1: What is **ML339** and what is its primary target?

**ML339** is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6).<sup>[1][2]</sup> It was identified through high-throughput screening and subsequent medicinal chemistry efforts. Its primary application is as a chemical probe to investigate the biological roles of the CXCR6/CXCL16 signaling axis, particularly in the context of prostate cancer metastasis.<sup>[1][2]</sup>

Q2: What is the mechanism of action of **ML339**?

**ML339** functions by inhibiting the interaction between the chemokine CXCL16 and its receptor, CXCR6. This antagonism has been shown to block downstream signaling events, including  $\beta$ -arrestin recruitment and cyclic adenosine monophosphate (cAMP) signaling.<sup>[3]</sup>

Q3: What are the recommended working concentrations for **ML339** in cell-based assays?

The optimal concentration of **ML339** will depend on the specific assay and cell type used. However, based on its reported potency, a starting concentration range of 100 nM to 1  $\mu$ M is recommended for most cell-based functional assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is **ML339** selective for human CXCR6 over murine CXCR6?

Yes, **ML339** is significantly more potent against human CXCR6. It has been reported to be approximately 100-fold less active at the murine CXCR6 receptor in a  $\beta$ -arrestin recruitment assay.<sup>[2]</sup> This species selectivity should be a key consideration when designing in vivo experiments in mouse models.

## Data Presentation

### On-Target Potency of ML339

Assay Type	Target	Species	IC50	Reference
$\beta$ -arrestin Recruitment	CXCR6	Human	140 nM	<sup>[4]</sup>
$\beta$ -arrestin Recruitment	CXCR6	Murine	>10 $\mu$ M	<sup>[2]</sup>
cAMP Signaling	CXCR6	Human	1.4 $\mu$ M	<sup>[3]</sup>

### Selectivity and Off-Target Profile of ML339

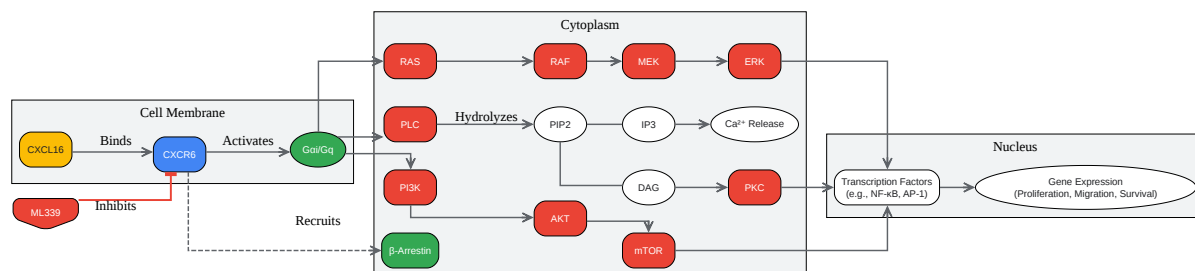
**ML339** has been profiled against a panel of other G-protein coupled receptors (GPCRs) and has demonstrated good selectivity for CXCR6.

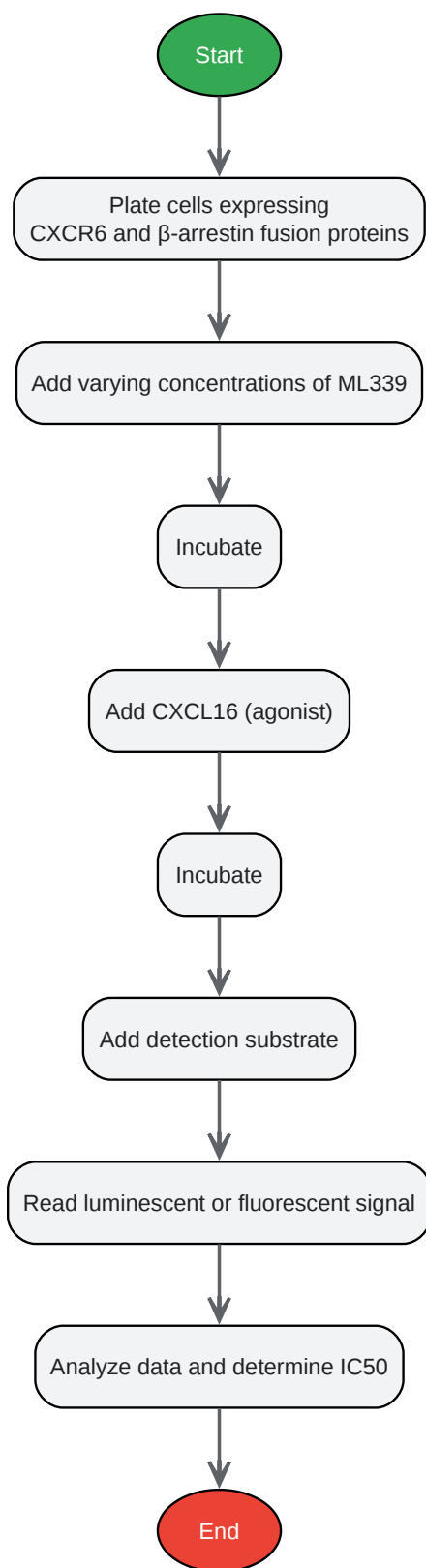
Target	Assay Type	Concentration Tested	% Inhibition	Reference
CXCR4	Not Specified	Not Specified	>79 $\mu$ M (IC50)	<a href="#">[4]</a>
CXCR5	Not Specified	Not Specified	>79 $\mu$ M (IC50)	<a href="#">[4]</a>
CCR6	Not Specified	Not Specified	>79 $\mu$ M (IC50)	<a href="#">[4]</a>
APJ	Not Specified	Not Specified	>79 $\mu$ M (IC50)	<a href="#">[4]</a>
5-HT2B	Binding Assay	10 $\mu$ M	Moderate Activity	
DAT	Binding Assay	10 $\mu$ M	Moderate Activity	

Note: The term "Moderate Activity" was used in the source document without specific quantitative values. It is recommended to perform secondary assays to confirm any potential off-target effects in your system of interest, especially when using **ML339** at concentrations of 10  $\mu$ M or higher.

## Mandatory Visualizations

### CXCR6 Signaling Pathway





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- 4. Table 1, Potency and selectivity characteristics for probe ML339 for antagonist activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)